AWZ1066S

Anti-Wolbachia Filariasis Macrofilaricide

AWZ1066S (CAS 2239272‑16‑1) is the only anti-Wolbachia agent that reduces >90% of Wolbachia in adult female filarial worms within a 7‑day treatment window – a benchmark that requires 4‑6 weeks with doxycycline. Its 2.5 nM EC₅₀ in cell assays and 7‑day in‑vivo depletion enable rapid experimental turnover, lower husbandry costs, and cleaner PK/PD modeling. Choose AWZ1066S to eliminate the confounds of slow‑acting antibiotics and to access a first‑in‑class tool for short‑course filariasis elimination research.

Molecular Formula C19H19F3N6O
Molecular Weight 404.4 g/mol
CAS No. 2239272-16-1
Cat. No. B605708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAWZ1066S
CAS2239272-16-1
SynonymsAWZ1066S;  AWZ-1066S;  AWZ 1066S;  AWZ106S;  AWZ-1066;  AWZ 1066; 
Molecular FormulaC19H19F3N6O
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=NC3=C(C=CC=N3)C(=N2)NCC4=C(N=CC=C4)C(F)(F)F
InChIInChI=1S/C19H19F3N6O/c1-12-11-29-9-8-28(12)18-26-16-14(5-3-7-24-16)17(27-18)25-10-13-4-2-6-23-15(13)19(20,21)22/h2-7,12H,8-11H2,1H3,(H,24,25,26,27)/t12-/m0/s1
InChIKeyIZFVCNUAPFSNCO-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AWZ1066S (CAS 2239272-16-1): First-in-Class Azaquinazoline Anti-Wolbachia Agent for Accelerated Filariasis Research


AWZ1066S (CAS 2239272-16-1) is a first-in-class, highly specific azaquinazoline small molecule that targets the Wolbachia bacterial endosymbiont essential for the survival and reproduction of filarial nematodes [1]. Developed through a lead optimization program balancing efficacy, safety, and DMPK features from a thienopyrimidine/quinazoline scaffold, AWZ1066S has demonstrated potent anti-Wolbachia activity in cell assays (EC50 of 2.5 nM) and has advanced to Phase I clinical evaluation, representing a significant departure from traditional antibiotic-based anti-Wolbachia strategies [2].

Why Doxycycline and Other Antibiotics Cannot Substitute for AWZ1066S in Time-Sensitive Anti-Wolbachia Research


Generic anti-Wolbachia agents like doxycycline, minocycline, and rifampicin are fundamentally limited by prolonged treatment durations (typically 4-6 weeks for >90% Wolbachia depletion) and variable efficacy profiles that compromise their utility in short-course research protocols and translational models [1]. These antibiotics exhibit slow kill kinetics in vitro and often require extended exposures to achieve the >90% Wolbachia depletion threshold necessary for permanent sterilization of adult female parasites, a benchmark that AWZ1066S reaches in just 7 days in validated preclinical infection models [2]. Direct substitution of AWZ1066S with these comparators introduces critical confounds in time-to-event analyses, dose-response modeling, and in vivo efficacy studies, making AWZ1066S an essential and non-interchangeable tool for accelerated anti-Wolbachia drug discovery and filariasis elimination research.

Quantitative Differentiation of AWZ1066S: Head-to-Head Efficacy, Speed of Action, and Synergy Data


AWZ1066S Achieves >90% Wolbachia Depletion in 7 Days vs. 4-6 Weeks Required for Doxycycline

In validated preclinical models of Brugia malayi infection, AWZ1066S delivered >90% Wolbachia depletion from adult female worms following just 7 days of oral treatment, whereas the current standard-of-care comparator doxycycline requires 4-6 weeks of continuous therapy to achieve the same >90% depletion threshold necessary for permanent sterilization and macrofilaricidal outcome [1][2].

Anti-Wolbachia Filariasis Macrofilaricide Neglected Tropical Diseases

AWZ1066S Exhibits ~6,000-Fold Greater In Vitro Potency Against Wolbachia than Doxycycline

In cell-based assays using Wolbachia-infected Aedes albopictus C6/36 cells, AWZ1066S demonstrated an EC50 of 2.5 nM, representing approximately 6,000-fold greater potency than doxycycline, which exhibits an EC50 of 15.3 nM in the same assay system [1][2].

Anti-Wolbachia EC50 Potency In Vitro

AWZ1066S Demonstrates Superior In Vitro Kill Kinetics Against Brugia malayi Microfilariae vs. Multiple Antibiotic Comparators

In a Brugia malayi microfilaria time-kill assay, AWZ1066S induced significantly faster depletion of Wolbachia within 1-6 days compared to positive controls including doxycycline, minocycline, moxifloxacin, and rifampicin. Quantitative analysis of depletion rates across three treatment lengths (1, 2, and 6 days) demonstrated that AWZ1066S achieves a faster kill rate than any comparator antibiotic tested in vitro against Wolbachia [1].

Kill Kinetics Microfilaria Time-Kill Assay Brugia malayi

AWZ1066S Synergizes with Albendazole to Enable 5-Day >90% Wolbachia Depletion at 2-Fold Lower Doses

Combination of AWZ1066S with albendazole elicited synergistic anti-Wolbachia effects across four distinct rodent filariasis models, achieving threshold >90% Wolbachia depletion from female worms within only 5 days of treatment—a 2-day acceleration relative to AWZ1066S monotherapy—while using 2-fold lower dose-exposures of AWZ1066S [1].

Combination Therapy Synergy Albendazole Dose Reduction

AWZ1066S Displays Orally Bioavailable Pharmacokinetics with Acceptable CYP450 Liability Profile

AWZ1066S demonstrates favorable oral pharmacokinetics in BALB/c mice, with oral bioavailability ranging from 84-91% across doses of 10-90 mg/kg (Cmax of 46.6 µg/mL at 90 mg/kg PO) and a terminal half-life of approximately 3.5 hours following intravenous administration. In vitro CYP450 profiling indicates weak inhibition of CYP2C9 (IC50 = 9.7 µM) and weak induction of CYP3A4 (IC50 = 37 µM), with no time-dependent inhibition observed across CYP1A, CYP2C9, CYP2C19, CYP2D6, or CYP3A isoforms .

Pharmacokinetics Oral Bioavailability CYP450 DMPK

AWZ1066S Clinical Development Status: Phase I Safety Findings and Translational Implications

A Phase I, randomized, double-blind, placebo-controlled, single ascending dose trial in healthy human volunteers evaluated AWZ1066S at doses ranging from 100 to 700 mg. Pharmacokinetic analysis confirmed rapid absorption and predictable pharmacokinetics; however, at the 700 mg dose, all four participants developed symptoms of acute gastritis and transient liver enzyme elevations, with one participant requiring hospitalization. The study was halted before reaching human exposures projected to be clinically effective against lymphatic filariasis and onchocerciasis due to these safety concerns [1].

Phase I Clinical Trial Safety Pharmacokinetics Human

Primary Research and Procurement Applications of AWZ1066S Based on Quantitative Differentiation Evidence


Accelerated In Vivo Wolbachia Depletion Studies Requiring ≤7-Day Treatment Windows

Researchers conducting in vivo efficacy studies in rodent filariasis models (Brugia malayi, B. pahangi, Litomosoides sigmodontis) who require rapid Wolbachia depletion within a 7-day treatment window should prioritize AWZ1066S over doxycycline. The compound achieves >90% Wolbachia depletion in adult female worms in 7 days, compared to 4-6 weeks required for doxycycline, enabling faster experimental turnover, reduced animal husbandry costs, and improved feasibility of longitudinal studies with multiple treatment arms [1].

High-Throughput In Vitro Anti-Wolbachia Screening and Mechanism-of-Action Studies

For cell-based anti-Wolbachia screening campaigns using Wolbachia-infected A. albopictus C6/36 cells, AWZ1066S serves as a potent positive control (EC50 = 2.5 nM) that consumes minimal compound due to its ~6-fold higher potency compared to doxycycline (EC50 = 15.3 nM). Its rapid kill kinetics in microfilaria time-kill assays also make it an ideal reference compound for benchmarking novel anti-Wolbachia agents and for proteomic target identification studies using photoreactive probes [1][2].

Combination Therapy Research Focused on Synergistic Anti-Wolbachia Regimens

Investigators exploring combination anti-Wolbachia strategies should consider AWZ1066S for its demonstrated synergy with benzimidazole anthelmintics (albendazole, oxfendazole). Co-administration with albendazole reduces the required treatment duration to 5 days and lowers the effective AWZ1066S dose by 2-fold while maintaining >90% Wolbachia depletion, providing a cost-effective and dose-sparing approach for preclinical combination studies in multiple rodent models [3].

Pharmacokinetic and Drug-Drug Interaction Studies in Rodent Models

AWZ1066S is well-suited for PK/PD modeling studies in mice and gerbils due to its high oral bioavailability (84-91%), predictable absorption profile, and minimal CYP450 liability. The compound's weak inhibition of CYP2C9 (IC50 = 9.7 µM) and weak induction of CYP3A4 (IC50 = 37 µM) reduce confounding drug-drug interactions in combination therapy experiments, making it a cleaner pharmacological tool compared to antibiotics like rifampicin that are known potent CYP inducers .

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